
6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, a piperidin-4-yl group at position 4, and a hydrochloride salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyquinoline and piperidine.
Formation of Intermediate: The piperidine is reacted with 6,7-dimethoxyquinoline under specific conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Hydrochloride Formation: The final step involves the conversion of the quinoline derivative into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it into a dihydroquinoline derivative.
Substitution: The piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a lead compound in the development of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyquinoline: Lacks the piperidin-4-yl group, resulting in different biological activity.
4-(Piperidin-4-yl)quinoline: Lacks the methoxy groups, affecting its chemical reactivity and solubility.
6,7-Dimethoxy-4-(morpholin-4-yl)quinoline: Contains a morpholine group instead of piperidine, leading to variations in its biological and chemical properties.
Uniqueness: 6,7-Dimethoxy-4-(piperidin-4-yl)quinoline hydrochloride is unique due to the combination of methoxy and piperidin-4-yl groups, which confer specific chemical and biological properties. This combination enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H21ClN2O2 |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-piperidin-4-ylquinoline;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-15-9-13-12(11-3-6-17-7-4-11)5-8-18-14(13)10-16(15)20-2;/h5,8-11,17H,3-4,6-7H2,1-2H3;1H |
Clé InChI |
KEPGTUXXTFQXIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)

![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)
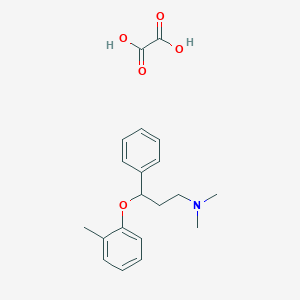
![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)
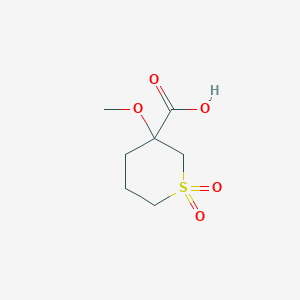
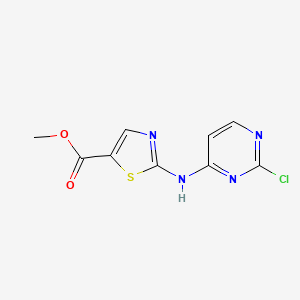

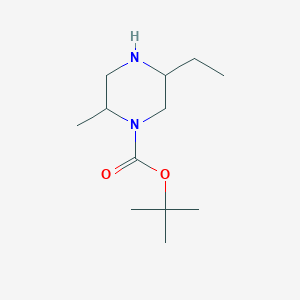
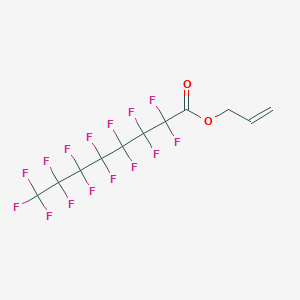

![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
